N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining a pyridazinone ring, an imidazole ring, and a carboxamide group, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyridazinone Ring: Starting from cyclopropylamine and ethyl acetoacetate, the pyridazinone ring is formed through a cyclization reaction.
Attachment of the Imidazole Ring: The intermediate product is then reacted with glyoxal to form the imidazole ring.
Formation of the Carboxamide Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the imidazole and pyridazinone rings.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or carboxamide derivatives.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone and imidazole rings are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide: can be compared with other pyridazinone and imidazole derivatives.
Pyridazinone Derivatives: Compounds like 3-cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives.
Imidazole Derivatives: Compounds such as 2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide derivatives.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c19-11-4-3-9(8-1-2-8)17-18(11)6-5-14-12(20)10-7-15-13(21)16-10/h3-4,7-8H,1-2,5-6H2,(H,14,20)(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENODJUTHDJSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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